(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound that features a pyrrolidine ring with two amino groups protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the protection of the amino groups on the pyrrolidine ring using Boc anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding free amines.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium borohydride and sodium borohydride are used for deprotection.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, free amines, and oxidized derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino groups, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amines can interact with enzymes, receptors, and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-arylpiperidines: These compounds also feature Boc-protected amino groups and are used in similar synthetic applications.
N-Boc-2-phenylpiperidine: This compound is another example of a Boc-protected amine used in organic synthesis.
Uniqueness
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is unique due to its specific stereochemistry and the presence of two Boc-protected amino groups. This makes it particularly useful in the synthesis of chiral molecules and in applications requiring selective protection and deprotection of amino groups .
Properties
CAS No. |
161723-00-8 |
---|---|
Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19) |
InChI Key |
RHCVWDKJCGSONV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.